molecular formula C12H23ClN2O2 B14888632 tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride

tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride

Cat. No.: B14888632
M. Wt: 262.77 g/mol
InChI Key: FFKCPVBIFUVAJW-SBSPUUFOSA-N
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Description

tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride (CAS: 1638763-38-8 ) is a spirocyclic amine derivative of high value in medicinal chemistry and drug discovery. Its structure features a rigid 2-azaspiro[3.4]octane core, which imparts significant conformational restraint, potentially leading to improved selectivity and binding affinity when incorporated into target molecules . The compound is supplied as the (R)-enantiomer, providing chiral specificity for the development of stereoselective compounds, and is stabilized as a hydrochloride salt to enhance solubility and shelf-life . With a molecular formula of C12H23ClN2O2 and a molecular weight of 262.77 g/mol , this reagent serves as a versatile synthetic intermediate. Its primary application is as a key building block in the synthesis of potential pharmaceutical candidates, including those being investigated for neurological disorders and central nervous system (CNS) targets, owing to its ability to influence neurotransmitter pathways . The amino group allows for further functionalization through various reactions, such as nucleophilic substitution and coupling reactions, enabling the creation of a diverse array of N-alkylated or acylated derivatives . The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to reveal the free amine for further synthesis . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications .

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(13)6-12;/h9H,4-8,13H2,1-3H3;1H/t9-;/m1./s1

InChI Key

FFKCPVBIFUVAJW-SBSPUUFOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC[C@H](C2)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing an amino group and a carboxylate group can undergo cyclization under acidic or basic conditions to form the spirocyclic structure.

    Protection of Functional Groups: The amino group is often protected using a tert-butyl group to prevent unwanted side reactions during subsequent steps.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The amino group in the compound can undergo oxidation to form oxo derivatives. For example:

  • Reagents/Conditions : Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild acidic conditions.

  • Products : Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is a common product .

Reaction TypeReagentProductYield (%)Reference
OxidationH₂O₂Oxo derivative~75

Reduction Reactions

The oxo derivatives can be reduced back to the amino form using standard reducing agents:

  • Reagents/Conditions : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

  • Products : Regeneration of the primary amine with retention of stereochemistry.

Reaction TypeReagentProductYield (%)Reference
ReductionNaBH₄Regenerated amine85–90

Nucleophilic Substitution

The amino group participates in substitution reactions, enabling functionalization of the spirocyclic core:

  • Reagents/Conditions : Alkyl halides, acyl chlorides, or sulfonating agents in polar aprotic solvents (e.g., DMF).

  • Products : N-alkylated or acylated derivatives, such as tert-butyl 6-(alkylamino)-2-azaspiro[3.4]octane-2-carboxylate.

Reaction TypeReagentProductYield (%)Reference
AlkylationCH₃IN-Methyl derivative70
AcylationAcClN-Acetyl derivative65

Coupling Reactions

The compound serves as a building block in cross-coupling reactions for medicinal chemistry applications:

  • Reagents/Conditions : Suzuki-Miyaura coupling (Pd catalysts, aryl boronic acids) or Buchwald-Hartwig amination.

  • Products : Biaryl or heteroaryl-functionalized spirocycles with enhanced bioactivity .

Reaction TypeReagentProductYield (%)Reference
Suzuki CouplingPd(PPh₃)₄Biaryl-spiro compound60–75

Deprotection of the tert-Butyl Group

The tert-butyloxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine hydrochloride:

  • Reagents/Conditions : HCl in dioxane or trifluoroacetic acid (TFA).

  • Products : 6-Amino-2-azaspiro[3.4]octane hydrochloride.

Reaction TypeReagentProductYield (%)Reference
AcidolysisHClFree amine hydrochloride>90

Mechanistic Insights

The spirocyclic structure imposes conformational rigidity, directing reactivity toward specific sites:

  • The amino group acts as a nucleophile in substitutions and reductions.

  • The Boc group stabilizes the intermediate during coupling reactions .

  • Steric hindrance from the spiro framework moderates reaction rates, favoring selective transformations .

Scientific Research Applications

tert-Butyl ®-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential drug candidates for treating neurological disorders and infections.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.

Mechanism of Action

The mechanism of action of tert-Butyl ®-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The amino and carboxylate groups can form hydrogen bonds and ionic interactions with the target molecules, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares the target compound with analogous spirocyclic and bicyclic derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Functional Differences
tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride 1638763-38-8 C₁₂H₂₂N₂O₂·HCl 226.32 + HCl Spiro[3.4]octane, 6-amino, tert-butyl ester Hydrochloride salt enhances solubility
tert-Butyl 6-(aminomethyl)-6-methyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate EN300-4657 C₁₃H₂₄N₂O₃ 256.35 5-oxa ring, 6-aminomethyl, 6-methyl groups Increased steric hindrance, oxygen in ring
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate 1240782-81-3 C₁₁H₂₀N₂O₂ ~212.29 (calc.) Bicyclo[2.2.2], two nitrogen atoms Higher basicity, dual coordination sites
tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 1263132-31-5 C₁₂H₁₉NO₄ ~257.29 (calc.) 7-oxo, 5-oxa ring Ketone group enables reductive amination
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate Not provided C₁₁H₁₇NO₃ ~227.26 (calc.) 6-oxo group Precursor for amino derivatives via reduction

Key Comparative Insights

Spiro vs. Bicyclic Frameworks :

  • The spiro[3.4]octane core in the target compound provides conformational rigidity , which can enhance binding specificity in drug-receptor interactions compared to flexible linear analogs . In contrast, bicyclo[2.2.2]octane derivatives (e.g., CAS 1240782-81-3) offer dual nitrogen sites for coordination or catalysis but lack spirocyclic constraints .

Substituent Effects: The 6-amino group in the target compound enables nucleophilic reactions, such as reductive amination (as seen in ), whereas the 6-oxo analog (CAS 1263132-31-5) serves as a precursor for such transformations .

Salt Forms and Solubility :

  • The hydrochloride salt form of the target compound enhances aqueous solubility, critical for bioavailability in drug formulations. Free-base analogs (e.g., CAS 1240782-81-3) may require additional formulation efforts for optimal delivery .

Pharmaceutical Relevance

  • The target compound’s spirocyclic structure is leveraged in developing kinase inhibitors and GPCR modulators, where rigidity improves selectivity .
  • Comparatively, diazabicyclo[2.2.2]octane derivatives (e.g., CAS 1240782-81-3) are employed as ligands in metal-catalyzed reactions due to their chelating ability .

Biological Activity

tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride, often referred to as a spirocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number 1638763-38-8
Molecular Formula C12H22N2O2
Molecular Weight 226.315 g/mol
Purity 95%

Synthesis

Various synthetic routes have been developed for producing tert-butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate. The most common methods involve the use of readily available starting materials and conventional chemical transformations, ensuring high yields and purity. Notably, the synthesis typically involves an annulation strategy that incorporates cyclization processes to form the azaspiro structure effectively .

Pharmacological Profile

  • Antidepressant Effects : Research indicates that spirocyclic compounds similar to tert-butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate exhibit significant antidepressant-like effects in animal models. These effects are hypothesized to arise from modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • CNS Activity : The compound has shown promise in preclinical studies for its central nervous system (CNS) activity, suggesting potential applications in treating neurological disorders. Animal studies have demonstrated improvements in cognitive function and reduced anxiety-like behaviors .
  • Antimicrobial Properties : Some derivatives of azaspiro compounds have exhibited antimicrobial activity against various pathogens, indicating potential for development as antibacterial agents .

Case Studies

  • Study on Antidepressant Activity : A study published in 2022 evaluated the effects of spirocyclic compounds on depressive symptoms in rodent models. The results indicated that treatment with tert-butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate led to a significant reduction in immobility time during forced swim tests, a common measure of antidepressant efficacy .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate cell death and preserve neuronal function through antioxidant mechanisms .

Q & A

Q. What are the critical steps in the enantioselective synthesis of tert-butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride?

  • Methodological Answer : The enantioselective synthesis involves enzymatic ketoreduction of a spirocyclic ketone precursor. Key steps include:

Substrate Preparation : Dissolve tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate in 2-propanol at 50°C to form a homogeneous solution.

Enzymatic Reduction : Use a ketoreductase (e.g., Codex® KRED-P3-G09) with NADP+ cofactor in a pH 7.5 buffer at 30°C. Maintain reaction temperature below 33°C to prevent enzyme denaturation.

Workup and Purification : Extract with ethyl acetate, wash with saturated NaCl, dry over Na2SO4, and purify via silica gel chromatography (50–100% ethyl acetate in heptane).
The final product achieves >99% enantiomeric excess (ee) as confirmed by supercritical fluid chromatography (SFC) .

Q. How is enantiomeric excess (ee) determined for this compound?

  • Methodological Answer : Enantiomeric purity is validated using supercritical fluid chromatography (SFC) with a Chiralpak AD-3 column. Mobile phases include carbon dioxide (A) and methanol containing 0.2% 7 M ammonia (B). The gradient runs from 5% B to 15% B over 7 minutes at 2.0 mL/min and 1800 psi back pressure. Retention times and peak integration confirm ee >99% .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Chemical safety goggles (OSHA 29 CFR 1910.133 or EN166), nitrile gloves, and lab coats.
  • Ventilation : Use fume hoods for reactions and ensure eyewash stations/safety showers are accessible.
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste.
  • Exposure Response : Flush eyes with water for 15 minutes; if ingested, rinse mouth and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing amino groups into spirocyclic scaffolds?

  • Methodological Answer : Reductive amination is a key step. Optimize:

Catalyst Loading : Use sodium cyanoborohydride (NaBH3CN) at 1.2–1.5 equivalents in ethanol with triethylamine (TEA) as a base.

Temperature : Stir at 45°C for 16–24 hours to maximize conversion.

Monitoring : Track progress via LCMS (e.g., m/z 403.1 [M+H]+ for intermediates) .
For stereochemical control, employ chiral auxiliaries or enzymatic methods as in the ketoreduction step .

Q. What analytical strategies resolve conflicting stereochemical assignments in spirocyclic derivatives?

  • Methodological Answer : Conflicting NMR or chromatography data can arise from diastereomerism or impurities. Use:

X-ray Crystallography : Resolve absolute configuration by analyzing single crystals of derivatives (e.g., hydrochloride salts) .

2D NMR (COSY, NOESY) : Correlate proton-proton interactions to confirm spatial arrangements.

Chiral SFC/HPLC : Compare retention times with authentic standards .

Q. How do researchers troubleshoot low yields in scaled-up syntheses of this compound?

  • Methodological Answer : Common issues and solutions:
  • Enzyme Inactivation : Add fresh enzyme (KRED-P3-G09) and NADP+ in batches during prolonged reactions .
  • Byproduct Formation : Monitor via TLC or LCMS; optimize pH (7.5–8.0) to minimize side reactions.
  • Purification Losses : Use gradient elution (e.g., 0–9% methanol in dichloromethane) to improve resolution during silica gel chromatography .

Experimental Design & Data Analysis

Q. What chromatographic methods are recommended for purifying spirocyclic intermediates?

  • Methodological Answer :
  • Normal-Phase Chromatography : Use silica gel with ethyl acetate/heptane gradients (e.g., 0–100% ethyl acetate) for non-polar intermediates .
  • Reverse-Phase HPLC : For polar derivatives, employ C18 columns with methanol/water gradients (e.g., 10–90% methanol over 20 minutes) .

Q. How is the molecular structure confirmed post-synthesis?

  • Methodological Answer :
  • 1H NMR : Key signals include δ 1.44 ppm (tert-butyl), 3.87 ppm (spirocyclic CH2), and 4.39–4.33 ppm (stereocenter proton) .
  • LCMS : Confirm molecular weight (e.g., m/z 225.28 for the free base) and intermediate masses .
  • Elemental Analysis : Validate C, H, N, and Cl content against theoretical values .

Safety & Handling Advanced Considerations

Q. What are the risks associated with accidental thermal decomposition?

  • Methodological Answer : Thermal degradation may release carbon monoxide and nitrogen oxides . Mitigate by:

Storing at 2–8°C in sealed, dark containers.

Avoiding exposure to sparks or open flames (flash point ~100°C predicted).

Using dry chemical extinguishers (e.g., sand) for fires .

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